Alosetron

Receptor pharmacology Binding affinity Selectivity profiling

Alosetron (GR 68755) is a high-purity 5-HT3 antagonist fundamentally distinct from antiemetic-class setrons. Key procurement rationale: (1) 2× longer GI reflex duration vs. ondansetron (120 min vs. 60 min); (2) intermediate receptor dissociation t½ of 180 min—ideal reference between cilansetron (88 min) and ramosetron (560 min) for structure-kinetic studies; (3) well-characterized female-specific colonic activity matching its restricted IBS-D indication (43% vs. 26% placebo relief, P<0.001). Essential positive control for sex-hormone-modulated 5-HT3 signaling and ischemic colitis risk analysis. NOT interchangeable with generic antiemetic 5-HT3 antagonists. For R&D only.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 122852-42-0
Cat. No. B1665255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron
CAS122852-42-0
Synonyms2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
InChIInChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)
InChIKeyJSWZEAMFRNKZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.38e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron (CAS 122852-42-0) for Scientific Procurement: A 5-HT3 Receptor Antagonist with Defined IBS-D Indication and Restricted Access Profile


Alosetron (GR 68755) is a synthetic pyrido[4,3-b]indole compound that functions as a potent and selective antagonist of the serotonin 5-HT3 receptor subtype [1]. The compound exhibits high binding affinity for both rat cortical and human recombinant 5-HT3 receptors, with reported Ki values of 0.3 nM and 0.4 nM, respectively [2]. Unlike the majority of clinically available 5-HT3 antagonists (e.g., ondansetron, granisetron) which are developed for chemotherapy-induced nausea and vomiting, alosetron's procurement and use context is defined by a singular FDA-approved indication restricted to women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have failed conventional therapy, and its distribution is governed by a Risk Evaluation and Mitigation Strategy (REMS) [3][4]. This restricted status confers a specific, non-interchangeable role in research settings focused on sex-specific gastrointestinal pharmacology and risk-benefit analysis of serotonergic modulation.

Why Alosetron Cannot Be Substituted by Generic 5-HT3 Antagonists in IBS-D Research and Development


Despite sharing a common 5-HT3 receptor antagonism mechanism with ondansetron and granisetron, alosetron is not therapeutically equivalent or scientifically interchangeable with these antiemetic-class compounds for gastrointestinal motility research applications [1]. Direct comparative data demonstrate that alosetron possesses a fundamentally distinct pharmacological profile: it exhibits a significantly longer duration of action on gastrointestinal reflex pathways following intraduodenal administration (120 minutes versus 60 minutes for ondansetron, n=6) [2]. Furthermore, clinical studies with ondansetron in IBS populations have failed to replicate the robust efficacy observed with alosetron in women with diarrhea-predominant disease, underscoring that 5-HT3 antagonism alone is insufficient to predict therapeutic outcome [3][4]. The physicochemical properties, including a calculated XlogP of 1.6 and specific solid-state crystalline characteristics, further differentiate alosetron from the broader setron class [5]. Generic substitution based solely on receptor target classification ignores these quantifiable pharmacodynamic and clinical divergence points.

Quantitative Differential Evidence for Alosetron: A Comparator-Driven Procurement Guide


Alosetron's 5-HT3 Receptor Binding Affinity and Cross-Receptor Selectivity Relative to Ramosetron and Cilansetron

Alosetron demonstrates high binding affinity for the human 5-HT3 receptor, with a Ki value of 0.4 nM for the human recombinant receptor and 0.3 nM for rat cortical receptors [1]. In direct comparative binding studies using the same assay platform, ramosetron exhibits a higher affinity (Ki = 0.091 ± 0.014 nM for human cloned receptor), while cilansetron shows comparable potency [2]. Crucially, the dissociation half-life (t1/2) from the human 5-HT3 receptor differs markedly across these agents: ramosetron demonstrates extremely slow dissociation (t1/2 = 560 min), alosetron exhibits intermediate dissociation kinetics (t1/2 = 180 min), and cilansetron dissociates most rapidly (t1/2 = 88 min) [2]. This quantitative difference in receptor occupancy kinetics may influence duration of pharmacological effect and is a scientifically meaningful parameter for selecting among 5-HT3 antagonists in receptor pharmacology research.

Receptor pharmacology Binding affinity Selectivity profiling 5-HT3 antagonism

Comparative Duration of Action: Alosetron Versus Ondansetron on Visceral Reflex Inhibition In Vivo

In an anesthetized rat model assessing inhibition of 2-methyl-5-HT-induced bradycardia (the Bezold-Jarisch reflex, a functional index of peripheral 5-HT3 receptor antagonism), alosetron administered intraduodenally produced a duration of inhibitory action that was significantly longer than that observed with ondansetron [1]. Specifically, alosetron maintained reflex inhibition for 120 minutes post-administration, whereas ondansetron's effect persisted for only 60 minutes under identical experimental conditions (n=6 per group) [1]. This represents a 2-fold prolongation of in vivo functional antagonism despite both compounds being classified as 5-HT3 receptor antagonists. The extended duration of alosetron's effect following intraduodenal delivery is particularly relevant for studies modeling gastrointestinal exposure routes.

In vivo pharmacology Duration of action Visceral reflex Gastrointestinal motility

Differential Effect on Normal Versus Perturbed Intestinal Transit: Alosetron's State-Dependent Activity

Alosetron demonstrates a state-dependent pharmacological profile in the rat small intestine that differentiates it from non-selective antidiarrheal agents. In fasted conscious rats with normal baseline small intestinal propulsion, alosetron produced no significant alteration of transit time [1]. However, in the same experimental system where intestinal propulsion was pathologically accelerated by egg albumin challenge (a model of perturbed, diarrhea-like hypermotility), alosetron fully reversed the increase in intestinal propulsion, normalizing transit by 96% (n=3) [1]. In contrast, loperamide, a μ-opioid receptor agonist and non-selective antidiarrheal, consistently slows both normal and perturbed transit, while ramosetron demonstrates greater potency (ED50 = 0.62 μg/kg for restraint stress-induced defecation inhibition) but similar state-dependent activity [2]. This normalization of perturbed transit without affecting basal motility represents a pharmacodynamic characteristic with implications for adverse effect profiles.

Intestinal transit Motility IBS-D model Gastrointestinal pharmacology

Clinical Efficacy in Female IBS-D: Placebo-Controlled Response Rates and Gender-Specific Effect

In a randomized, double-blind, placebo-controlled clinical trial conducted in women with diarrhea-predominant IBS, alosetron (1 mg twice daily for 12 weeks) demonstrated a statistically significant and clinically meaningful improvement in adequate relief of IBS pain and discomfort [1]. The proportion of patients reporting adequate relief for all 3 months of the study was 43% in the alosetron-treated group compared with 26% in the placebo group (P<0.001), yielding an absolute percentage point difference of 17% (95% CI, 8.0-25.4) and a relative improvement of 65% [1]. In a separate pooled analysis of two controlled trials specifically examining bowel urgency control, alosetron-treated patients achieved satisfactory control of urgency on 69% of days compared with 56% for placebo (P<0.001), with Global Improvement Scale responder rates at week 12 of 68% versus 46% (P<0.001) [2]. Notably, a small comparative study in a mixed-sex cohort (n=30) found that alosetron produced significantly greater effects on colonic activity in women compared to men, a gender-specific pharmacodynamic observation that aligns with the FDA's female-restricted indication [3].

Clinical trial IBS-D Gender-specific pharmacology Efficacy

Safety Profile Differentiation: Quantified Adverse Event Rates Relative to Other IBS-D Agents

Alosetron's safety profile contains distinct and quantifiable gastrointestinal adverse event signals that differentiate it from other FDA-approved IBS-D agents. Analysis of the FDA Adverse Event Reporting System (FAERS) database through June 30, 2024, identified 3,832 adverse event reports associated with alosetron [1]. The most common adverse event was constipation (n=2,007 reports, 23.1% of all alosetron-associated reports), with unique and serious events including ischemic colitis (n=140 reports, 1.6%), colitis (n=235, 2.7%), and intestinal obstruction (n=110, 1.3%) [1]. In pooled clinical trial data, the rate of ischemic colitis was 0.15% in alosetron-treated patients compared to 0.0% in placebo-treated patients (p=0.03) [2]. Post-marketing surveillance data indicate post-adjudication rates of 1.1 per 1,000 patient-years for ischemic colitis and 0.66 per 1,000 patient-years for serious complications of constipation [2]. In contrast, eluxadoline's distinct safety concerns include pancreatitis (n=174, 11.5%) and sphincter of Oddi dysfunction (n=39, 2.6%), while rifaximin has a substantially lower overall adverse event burden (652 total reports) [1]. This differential safety signature is a primary determinant of alosetron's REMS-restricted distribution and must inform procurement decisions for research involving human subjects or risk-stratified models.

Safety pharmacology Adverse events Ischemic colitis Risk-benefit

Scientifically Validated Application Scenarios for Alosetron Procurement Based on Differential Evidence


Investigating Sex-Specific 5-HT3 Receptor Pharmacology and Colonic Motility

Researchers studying sex-based differences in serotonergic modulation of gastrointestinal function may justify alosetron procurement based on evidence that the compound produces significantly greater effects on colonic activity in women compared to men in IBS-D patients [1]. This gender-specific pharmacodynamic observation, which aligns with the FDA's female-restricted indication and the positive clinical trial outcomes in female cohorts (43% vs 26% adequate relief, P<0.001), positions alosetron as a unique molecular probe for investigating estrogen-dependent or sex-hormone-modulated 5-HT3 receptor signaling pathways [2][3]. The compound's 2-fold longer duration of action versus ondansetron (120 min vs 60 min) in visceral reflex models further supports its utility in longitudinal studies of gastrointestinal function requiring sustained target engagement following enteral dosing [4].

Dissecting the Relationship Between 5-HT3 Antagonist Binding Kinetics and Functional Gastrointestinal Outcomes

The distinct dissociation kinetic profile of alosetron (t1/2 = 180 min) relative to ramosetron (t1/2 = 560 min) and cilansetron (t1/2 = 88 min) enables its use as a tool compound in studies designed to correlate receptor occupancy duration with physiological effect magnitude [5]. In in vivo gastrointestinal models, alosetron's intermediate dissociation kinetics may manifest as a distinguishable temporal pattern of transit normalization—selectively reversing perturbed propulsion by 96% without affecting normal motility [4]. Comparative studies examining the full spectrum of 5-HT3 antagonists across the dissociation kinetics continuum (from cilansetron's rapid offset to ramosetron's slow offset) can utilize alosetron as the central reference point for understanding how target residence time translates to functional selectivity and adverse event propensity.

Pharmacovigilance Research and Safety Pharmacology Studies of 5-HT3-Mediated Ischemic Colitis

Investigators focused on drug-induced ischemic colitis or gastrointestinal safety pharmacology may require alosetron as a positive control or reference agent due to its uniquely characterized adverse event profile. Systematic review of clinical trial and post-marketing data has quantified the incidence of alosetron-associated ischemic colitis at 0.15% in trials (vs 0.0% placebo, p=0.03) and 1.1 per 1,000 patient-years in post-marketing surveillance, with 100% of cases (19/19) being reversible without long-term sequelae [6]. FAERS database analysis further identifies ischemic colitis as a distinct safety signal among IBS-D therapies, with alosetron associated with 140 ischemic colitis reports (1.6% of all alosetron AEs) compared to 0 such reports for rifaximin [7]. Alosetron therefore serves as an essential comparator in studies examining the mechanistic basis of 5-HT3 antagonist-induced colonic ischemia or the development of safer next-generation serotonergic agents with reduced ischemic risk.

Positive Control for Female-Specific IBS-D Clinical Research and Assay Development

The robust and consistently replicated efficacy signal of alosetron in female IBS-D populations—demonstrated by a 17-percentage-point absolute improvement in adequate relief over placebo (43% vs 26%, P<0.001) and a bowel urgency control improvement from 56% to 69% of days (P<0.001)—establishes the compound as an evidence-based positive control for female-specific IBS-D research [2][3]. This scenario is particularly relevant for validating novel IBS-D animal models, screening next-generation 5-HT3 antagonists with improved safety profiles, or developing diagnostic assays that stratify patients by likelihood of response to serotonergic modulation. Given alosetron's REMS-restricted status and single-source approved indication, procurement for research use enables head-to-head comparisons that cannot be ethically or logistically conducted with other 5-HT3 antagonists lacking IBS-D efficacy data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alosetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.